

Spectroscopic Data of Carotol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Carotol

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This technical guide provides a comprehensive overview of the spectroscopic data for **Carotol**, a sesquiterpenoid alcohol and the primary constituent of carrot seed oil. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **Carotol**.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Carotol** are presented below. This data is crucial for the structural elucidation and confirmation of the molecule.

Table 1: ^1H NMR Spectroscopic Data of **Carotol** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.35	d	-	H-3
2.10	dd	5.4, 5.4	H-5
1.73	dd	12.1, 8.4	H-2
1.79	dd	12.2, 5.6	H-2
1.55	dd	12.0, 10.2	H-3
2.29	d	16.2	H-2'
1.22	dd	12.0, 12.0	H-2'
1.39	m	-	H-3'
2.27	m	-	H-5'
1.75	dd	12.9, 6.0	H-5'
3.76	m	-	H-3
3.85	m	-	H-3
3.62	d	10.2	H-3
1.05	s	-	C12-H ₃
1.26	s	-	C11-H ₃
0.81	d	6.12	C14-H ₃
1.05	d	6.12	C15-H ₃

Note: Assignments are based on published literature and may require 2D NMR for definitive confirmation.

Table 2: ¹³C NMR Spectroscopic Data of **Carotol** (400 MHz, CDCl₃)[[1](#)]

Chemical Shift (δ) ppm	Carbon Atom
52.51	C1
25.85	C2
40.85	C3
82.66	C4
38.53	C5
33.64	C6
91.73	C7
33.59	C8
32.26	C9
31.54	C10
26.28	C11
25.85	C12
23.63	C13
21.64	C14
21.82	C15

Infrared (IR) Spectroscopic Data

The IR spectrum of **Carotol** reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Absorption Bands of **Carotol**[\[1\]](#)

Wavenumber (cm ⁻¹)	Functional Group Assignment
3306	O-H stretch (alcohol)
2951, 2870	C-H stretch (alkane)
1480, 1460, 1450	C-H bend (alkane)
1080, 1090	C-O stretch (alcohol)
823	=C-H bend (alkene)

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **Carotol** provides information about its molecular weight and fragmentation pattern.

Table 4: Key Mass Spectrometry Peaks of **Carotol** (Electron Ionization)

m/z	Relative Intensity (%)
222	5
207	15
189	10
164	100
149	45
136	30
121	55
107	40
93	50
81	60
67	40
55	45
43	70

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **Carotol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker AC spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C nuclei was used.[\[1\]](#)
- Sample Preparation: The **Carotol** sample was dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:

- Pulse Sequence: A standard single-pulse experiment (zg) or a 30-degree pulse experiment (zg30) for quantitative measurements is typically used.
- Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally sufficient for ^1H NMR to allow for full relaxation of the protons between scans.
- Number of Scans (ns): For a concentrated sample, 16 to 64 scans are typically adequate to obtain a good signal-to-noise ratio.
- Acquisition Time (aq): An acquisition time of 3-4 seconds is standard for high-resolution spectra.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
 - Relaxation Delay (d1): A longer relaxation delay of 2-10 seconds is often necessary for ^{13}C NMR, especially for quaternary carbons.
 - Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
 - Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

Infrared (IR) Spectroscopy

- Instrumentation: A Perkin Elmer, Model RX-1 FT-IR spectrophotometer was utilized.[\[1\]](#)
- Sample Preparation:
 - Liquid Samples (Neat): A drop of the neat **Carotol** essential oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - Solid Samples (KBr Pellet): If **Carotol** is isolated as a solid, a small amount is ground with dry KBr powder and pressed into a thin, transparent pellet.

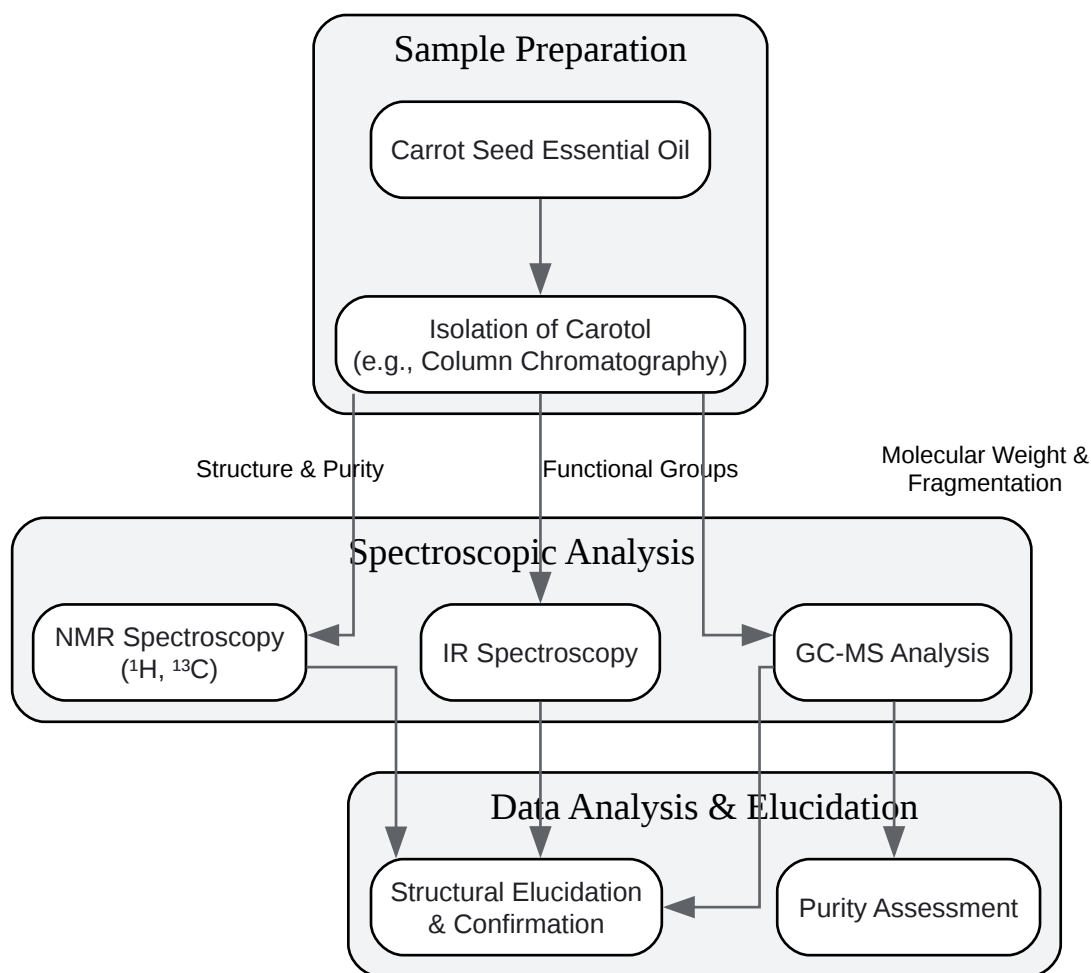
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Instrumentation:** A Shimadzu QP2010 plus gas chromatograph-mass spectrometer (GC-MS) was employed.[\[2\]](#)
- **Sample Preparation and Injection:** The essential oil containing **Carotol** is typically diluted in a suitable solvent (e.g., hexane or dichloromethane). A small volume (e.g., 1 μL) of the diluted sample is injected into the GC.
- **Gas Chromatography (GC) Conditions:**
 - **Column:** An RTX-5 MS capillary column (30.0 m \times 0.20 mm, 0.25 μm film thickness) is used.[\[2\]](#)
 - **Oven Temperature Program:** The oven temperature is initially held at 50 $^{\circ}\text{C}$ for 2 minutes, then increased to 180 $^{\circ}\text{C}$ at a rate of 3 $^{\circ}\text{C}/\text{min}$, and finally raised to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$.[\[2\]](#)
 - **Injector Temperature:** 250 $^{\circ}\text{C}$.
 - **Carrier Gas:** Helium at a constant flow rate.
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization Mode:** Electron Impact (EI) at 70 eV.[\[2\]](#)
 - **Interface Temperature:** 260 $^{\circ}\text{C}$.[\[2\]](#)
 - **Mass Range:** The detector is operated in scan mode, typically from m/z 40 to 600.[\[2\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Carotol**.



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Caption: Workflow for the Spectroscopic Analysis of **Carotol**.

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